![molecular formula C12H12N2O3S B2992565 5-nitro-N-propyl-1-benzothiophene-2-carboxamide CAS No. 477847-38-4](/img/structure/B2992565.png)
5-nitro-N-propyl-1-benzothiophene-2-carboxamide
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Description
5-Nitro-N-propyl-1-benzothiophene-2-carboxamide (5-NPBT-2-CN) is a synthetic organic compound belonging to the class of benzothiophenes. It is a colorless solid that has been used in scientific research and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Catalytic Applications
Nitrothiophene derivatives have been explored for their role as catalysts in chemical reactions. For example, zinc amidoisophthalate complexes have demonstrated catalytic activity in the diastereoselective Henry reaction, highlighting the utility of nitrogen and sulfur-containing heterocycles in promoting chemical transformations (Karmakar et al., 2015). This illustrates the potential for nitrothiophene derivatives to serve as components of catalytic systems.
Materials Science
In the realm of materials science, nitrothiophene compounds have been implicated in the development of molecular electronic devices and metal-organic frameworks (MOFs). For instance, a molecule containing a nitroamine redox center demonstrated significant on-off ratios and negative differential resistance in an electronic device, suggesting the potential of nitrothiophene derivatives in electronics and sensor technologies (Chen et al., 1999).
Therapeutic Potential
Several studies have investigated the biological activities of nitrothiophene derivatives, including their potential as antimicrobial agents and in drug synthesis. Notably, benzothiazole derivatives, which share structural similarities with nitrothiophene compounds, have been synthesized and shown potent antitumor activities, suggesting the possibility of developing nitrothiophene-based therapeutics (Yoshida et al., 2005).
Photophysical Studies
Nitrothiophene derivatives have also been studied for their photophysical properties. Research into the interactions of these compounds with nanoparticles like TiO2 has provided insights into their spectroscopic behavior and potential applications in photovoltaics and photodynamic therapy (Mandal et al., 2007).
properties
IUPAC Name |
5-nitro-N-propyl-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-5-13-12(15)11-7-8-6-9(14(16)17)3-4-10(8)18-11/h3-4,6-7H,2,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTLOQFOQDDHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319803 |
Source
|
Record name | 5-nitro-N-propyl-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821131 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477847-38-4 |
Source
|
Record name | 5-nitro-N-propyl-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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